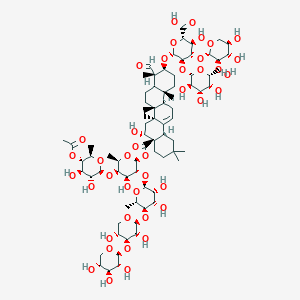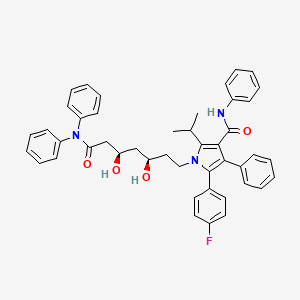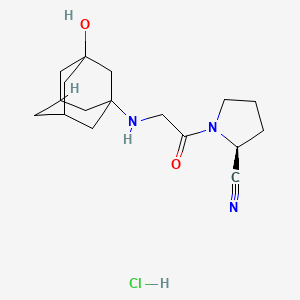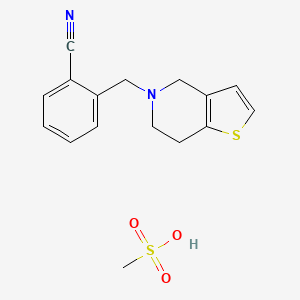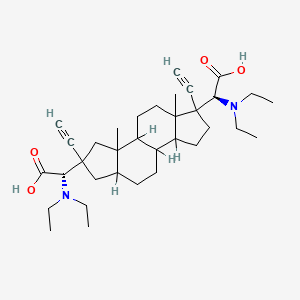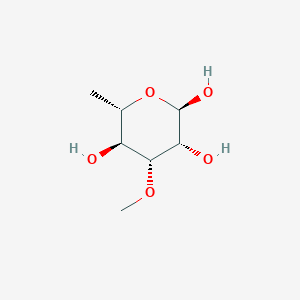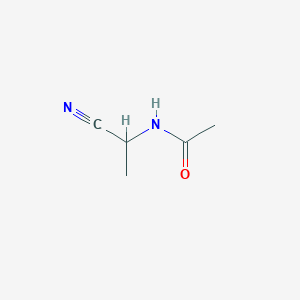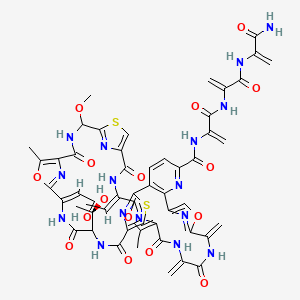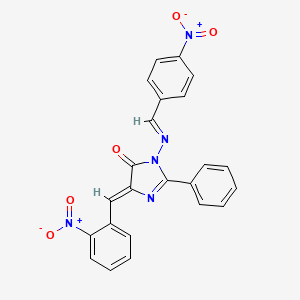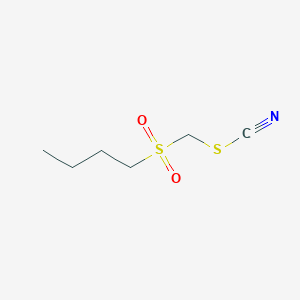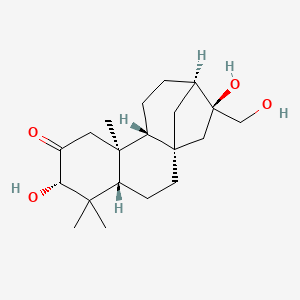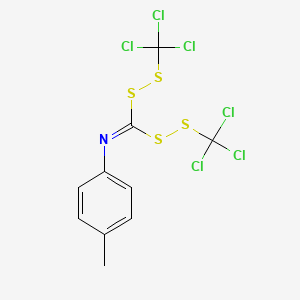
N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline is an organosulfur compound known for its unique chemical structure and properties. This compound is characterized by the presence of trichloromethyl and dithio groups attached to a methylene bridge, which is further connected to a 4-methylaniline moiety. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline typically involves the reaction of 4-methylaniline with carbon disulfide and trichloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithio compound. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline involves its interaction with molecular targets through its reactive dithio and trichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Methylenebisacrylamide: Known for its use as a crosslinking agent in polyacrylamide gels.
Methylenebis(dibutyldithiocarbamate): Used as an additive in lubricants and as an antioxidant.
Uniqueness
N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline is unique due to its specific combination of trichloromethyl and dithio groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring robust chemical properties and the ability to form stable derivatives.
Propriétés
Numéro CAS |
65331-42-2 |
|---|---|
Formule moléculaire |
C10H7Cl6NS4 |
Poids moléculaire |
482.1 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-1,1-bis(trichloromethyldisulfanyl)methanimine |
InChI |
InChI=1S/C10H7Cl6NS4/c1-6-2-4-7(5-3-6)17-8(18-20-9(11,12)13)19-21-10(14,15)16/h2-5H,1H3 |
Clé InChI |
RLLBLLGJNVXJGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(SSC(Cl)(Cl)Cl)SSC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


